Cas no 922053-13-2 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- Benzamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-4-(trifluoromethyl)-
- N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- AKOS024633721
- 922053-13-2
- F2266-0036
-
- インチ: 1S/C19H17F3N2O2/c1-2-24-16-9-8-15(11-13(16)5-10-17(24)25)23-18(26)12-3-6-14(7-4-12)19(20,21)22/h3-4,6-9,11H,2,5,10H2,1H3,(H,23,26)
- InChIKey: HCWGUFBLCZJWHC-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)C1=CC=C(C(F)(F)F)C=C1
計算された属性
- せいみつぶんしりょう: 362.12421228g/mol
- どういたいしつりょう: 362.12421228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- ふってん: 474.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.14±0.20(Predicted)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2266-0036-2mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-30mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-1mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-3mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-100mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-2μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-10μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-5mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-5μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2266-0036-4mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
922053-13-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamideに関する追加情報
Recent Advances in the Study of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (CAS: 922053-13-2)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (CAS: 922053-13-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydroquinoline scaffold and trifluoromethylbenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has been optimized to achieve higher yields and purity, as reported in several recent publications. Key advancements include the use of novel catalytic systems and green chemistry approaches, which have significantly improved the scalability and environmental sustainability of the process. These developments are critical for the compound's potential transition from laboratory-scale research to industrial production.
Pharmacological evaluations of this compound have revealed its efficacy in modulating specific biological targets, particularly in the context of inflammatory and oncological pathways. In vitro and in vivo studies have demonstrated its ability to inhibit key enzymes and receptors involved in these pathways, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain types of cancer. The trifluoromethyl group has been identified as a critical structural feature contributing to its bioactivity and metabolic stability.
Mechanistic studies have further elucidated the compound's interactions at the molecular level. X-ray crystallography and molecular docking simulations have provided insights into its binding modes with target proteins, highlighting the importance of the tetrahydroquinoline core in maintaining optimal binding affinity. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
Despite these promising results, challenges remain in the development of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide as a drug candidate. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications to improve these parameters, with some derivatives showing improved pharmacokinetic profiles in animal models.
In conclusion, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide represents a promising scaffold for drug discovery, with recent research underscoring its therapeutic potential and providing a foundation for future studies. Continued investigation into its mechanisms, optimization of its properties, and exploration of its applications in various disease models will be essential to fully realize its potential in the clinic.
922053-13-2 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide) 関連製品
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)
- 2227907-81-3(methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)
- 2229234-01-7(5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine)
- 2137803-93-9((5-cyclopentyl-1,2-oxazol-3-yl)methanesulfonyl chloride)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1127247-34-0(NHS-M-DPEG)
- 1035261-83-6(4-3-(trifluoromethyl)phenyloxane-4-carbonitrile)




